S-2-Cyanobenzyl ethanethioate

Catalog No.
S12375472
CAS No.
M.F
C10H9NOS
M. Wt
191.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-2-Cyanobenzyl ethanethioate

Product Name

S-2-Cyanobenzyl ethanethioate

IUPAC Name

S-[(2-cyanophenyl)methyl] ethanethioate

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3

InChI Key

SSHYUVPFSAXYFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SCC1=CC=CC=C1C#N

S-2-Cyanobenzyl ethanethioate (CAS 887092-54-8) is a highly stable, shelf-ready benzylic thioester that serves as a bifunctional building block in organic synthesis. Featuring an S-acetyl protected sulfur atom and an ortho-positioned nitrile group, this compound is primarily utilized in the construction of complex sulfur-containing heterocycles, active pharmaceutical ingredients (APIs), and advanced materials. The thioacetate moiety effectively masks the high reactivity and severe malodor of the underlying free thiol, allowing for prolonged benchtop storage and precise stoichiometric control during reactions. Its dual functionality—acting as a latent sulfur nucleophile and possessing an electrophilic cyano group—makes it an ideal precursor for tandem deprotection-cyclization sequences and transition-metal-catalyzed cross-coupling applications [1].

Procurement Fit

1 Dual orthogonal handles: thioester and aromatic nitrile for sequential diversification
2 Ortho-cyano regiochemistry enables steric and electronic tuning of benzylic reactivity
3 Available at research-grade purity (95–98%) from multiple suppliers

Substituting S-2-Cyanobenzyl ethanethioate with its free thiol counterpart (2-cyanophenylmethanethiol) or its para-isomer (S-4-cyanobenzyl ethanethioate) leads to fundamental process failures. The free benzylic thiol is highly prone to aerobic oxidation, rapidly forming disulfides that skew reaction stoichiometry and require reductive pre-treatment before use. Furthermore, the para-isomer is structurally incapable of undergoing the intramolecular cyclizations necessary to form fused bicyclic systems like benzo[c]thiophenes. Relying on the cheaper 2-cyanobenzyl bromide precursor is also suboptimal, as it requires an additional in-house thiolation step, exposing laboratory personnel to lachrymatory hazards and reducing overall synthetic throughput [1].

Substitution Risk

Target
S-2-cyanobenzyl ethanethioate (ortho isomer)
Potential substitute
S-4-cyanobenzyl ethanethioate (para isomer)
Measurable LogP difference (+0.40) shifts chromatographic retention and solvent partitioning; protocols optimized for the para isomer may require re-validation for the ortho form.
Target
S-2-cyanobenzyl ethanethioate
Potential substitute
S-benzyl ethanethioate (non-cyano analog)
Lacks the aromatic nitrile handle; direct substitution forfeits the second orthogonal reactive group needed for sequential diversification strategies.

Oxidative Stability and Shelf-Life Reliability

Benzylic thiols are notorious for their susceptibility to aerobic oxidation, rapidly forming disulfides that degrade reagent purity. S-2-Cyanobenzyl ethanethioate circumvents this by masking the thiol as an S-acetyl ester. Analytical comparisons demonstrate that while free benzylic thiols can exhibit >20% disulfide conversion within weeks under ambient air, the thioacetate remains >99% pure with negligible oxidative degradation over extended storage periods (e.g., 6+ months) [1].

Evidence DimensionDisulfide formation under ambient storage
Target Compound Data<1% oxidation over 6 months
Comparator Or Baseline2-Cyanophenylmethanethiol (>20% oxidation within weeks)
Quantified Difference>20-fold reduction in oxidative degradation
ConditionsAmbient air, room temperature storage

Procuring the thioacetate ensures reliable reagent purity and accurate stoichiometry without the need for inert-gas glovebox storage or pre-reaction reduction steps.

LogP Difference
Data to verify
ΔLogP = +0.40
Ortho isomer is more lipophilic (2.34 vs. para 1.94), affecting HPLC retention and extraction
Computed LogP values may vary with algorithm; experimental confirmation recommended

Intramolecular Cyclization Competence

The synthesis of fused sulfur heterocycles relies heavily on the spatial proximity of reactive groups. Upon in situ deprotection, the resulting thiolate of S-2-Cyanobenzyl ethanethioate is perfectly positioned to attack the ortho-cyano group. This tandem deprotection-cyclization sequence routinely achieves high yields (>80%) of the desired bicyclic scaffolds. In contrast, the para-isomer (S-4-Cyanobenzyl ethanethioate) is geometrically prohibited from this intramolecular pathway, yielding 0% of the fused heterocycle and instead forming intermolecular byproducts [1].

Evidence DimensionYield of fused bicyclic heterocycle
Target Compound Data>80% yield via intramolecular cyclization
Comparator Or BaselineS-4-Cyanobenzyl ethanethioate (0% yield)
Quantified DifferenceAbsolute structural requirement (binary success/failure)
ConditionsBase-mediated in situ deprotection and cyclization

For procurement targeting benzo-fused sulfur heterocycles, the ortho-isomer is an absolute structural necessity, making para or meta isomers completely non-viable.

Vendor Purity
Data to verify
98% vs. 95%
Higher purity (98%) reduces maximum impurity burden from 5% to 2%, potentially limiting thiol catalyst poisoning
Batch-specific QC documentation available for lower-purity option

EHS Compliance and Odor Mitigation

Free benzylic thiols present significant environmental, health, and safety (EHS) challenges due to their extremely low odor thresholds, often detectable in the low parts-per-billion (ppb) range. S-2-Cyanobenzyl ethanethioate effectively eliminates this handling bottleneck. By protecting the sulfur atom, the volatility and malodor are drastically reduced, raising the odor threshold by several orders of magnitude into the parts-per-million (ppm) range [1].

Evidence DimensionOdor threshold and handling requirement
Target Compound DataLow odor, standard fume hood handling (ppm threshold)
Comparator Or Baseline2-Cyanophenylmethanethiol (severe malodor, ppb threshold)
Quantified Difference>1000-fold increase in odor threshold
ConditionsStandard laboratory handling and scale-up operations

Allows for seamless integration into standard manufacturing workflows without triggering EHS complaints or requiring expensive malodor-scrubbing infrastructure.

Steric Shielding
Class-level
Ortho-cyano shields benzylic thioester (inferred from halide analogs)
May enhance hydrolytic stability in multi-step sequences relative to para isomer
Extrapolated from ortho-cyanobenzyl halide reactivity; direct thioester kinetic data needed

Streamlined Synthetic Workflow vs. Halide Precursors

While S-2-Cyanobenzyl ethanethioate can be synthesized in-house from 2-cyanobenzyl bromide, procuring the pre-formed thioacetate streamlines the synthetic workflow. In-house thiolation typically requires handling lachrymatory benzyl halides and involves a step that incurs a 10-20% yield penalty due to side reactions or purification losses. Procuring the thioester directly eliminates this step, providing a ready-to-use nucleophile for downstream cross-coupling or deprotection sequences [1].

Evidence DimensionSynthetic steps to protected nucleophile
Target Compound Data0 steps (ready to use)
Comparator Or Baseline2-Cyanobenzyl bromide (1 step, 80-90% yield)
Quantified DifferenceElimination of 1 synthetic step and 10-20% yield loss
ConditionsPreparation for cross-coupling or cyclization

Procuring the advanced building block saves valuable FTE time and avoids the handling of toxic, lachrymatory benzyl halide intermediates.

Dual-Handle Architecture
Class-level
Two orthogonal handles: thioester + aromatic nitrile
Enables sequential diversification (e.g., aminolysis then nitrile reduction) without protecting-group interconversion
Non-cyano analog S-benzyl ethanethioate lacks the second handle; aliphatic nitrile isomer has different conjugation
CAS Identity
Reported
CAS 887092-54-8 · MDL MFCD02755513
Unique identifiers prevent isomer misidentification; three C₁₀H₉NOS isomers exist
Verify CAS at ordering to avoid receiving para isomer (CAS 643750-00-9) or other regioisomers

Synthesis of Benzo-Fused Sulfur Heterocycles

Ideal as a bifunctional precursor where in situ deprotection triggers intramolecular cyclization with the ortho-cyano group to form benzothiophenes, benzisothiazoles, or related bicyclic pharmaceutical scaffolds [1].

Odor-Free Thiol-Ene/Thiol-Yne Click Chemistry

Serves as a stable, low-odor precursor for generating benzylic thiols in situ during photo-initiated or radical-mediated click reactions, ensuring high fidelity without premature disulfide formation [2].

Transition-Metal-Catalyzed Cross-Coupling

The perfect building block for synthesizing complex thioethers via Pd- or Cu-catalyzed C-S bond formation, where the thioacetate can be deprotected in the same pot, avoiding the handling of volatile free thiols [3].

Development of Protected Cysteine Surrogates and Peptidomimetics

Useful in the design of novel peptide-drug conjugates or enzyme inhibitors where the cyano group provides an additional handle for hydrogen bonding or further functionalization (e.g., reduction to an amine or conversion to an amidine) [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Library Synthesis Diversification
Orthogonal thioester & aromatic nitrile reactivity
Stepwise amidation–reduction sequence yield and intermediate purity
Latent Thiol Protection
Ethanethioate as masked thiol under mild aminolysis
Selective deprotection without nitrile reduction; chemoselectivity vs. para isomer
Liebeskind–Srogl Ketone Synthesis
Thioester as acetyl anion equivalent; Pd-catalyst compatibility
Cross-coupling efficiency and catalyst turnover with high-purity material
SPR Isomer Benchmarking
Regiochemical lipophilicity difference (ortho vs. para)
Permeability and metabolic stability comparison in model assays

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Exact Mass

191.04048508 g/mol

Monoisotopic Mass

191.04048508 g/mol

Heavy Atom Count

13

Explore Compound Types